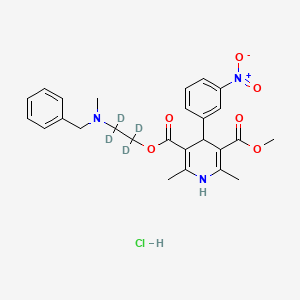

Nicardipine-d4 (hydrochloride)

Description

Significance of Deuterium (B1214612) in Drug Discovery and Development

Deuterium, a stable isotope of hydrogen, has gained considerable attention in drug discovery. humanjournals.comacs.org The substitution of hydrogen with deuterium, a process known as deuteration, can modify the pharmacokinetic properties of a drug. nih.gov This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. humanjournals.com This increased bond strength can slow down the metabolic processes that involve the breaking of this bond. juniperpublishers.com

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, marking a significant milestone in the field. nih.gov This has paved the way for the development of other deuterated drugs, with several currently in clinical trials. tandfonline.com The use of deuterium can lead to improved metabolic stability, a longer half-life, and potentially a better safety profile for certain drugs. juniperpublishers.com

Principles of Kinetic Isotope Effect and Metabolic Stability Modulation

The kinetic isotope effect (KIE) is a key principle underlying the use of deuterium in drug development. portico.org It describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. portico.org In the context of drug metabolism, if the cleavage of a C-H bond is the rate-determining step in the metabolic breakdown of a drug, replacing that hydrogen with deuterium can significantly slow down the reaction. portico.org This is referred to as a primary kinetic isotope effect. portico.org

This slowing of metabolism can lead to increased metabolic stability of the drug. nih.gov For instance, replacing a tert-butyl group with a d9-tert-butyl analogue in a PI3K-α inhibitor resulted in increased metabolic stability both in vitro and in vivo. nih.gov This modulation of metabolic stability can lead to higher drug exposure in the body, potentially enhancing its therapeutic effect. nih.gov However, it's important to note that deuteration might also lead to "metabolic switching," where the body metabolizes the drug through alternative pathways. tandfonline.com

Role of Stable Isotope-Labeled Compounds as Research Probes

Stable isotope-labeled compounds, such as Nicardipine-d4 (hydrochloride), are invaluable as research probes. nih.gov They are chemically similar to their non-labeled counterparts but can be distinguished using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org This allows researchers to track the labeled compound within a biological system.

A primary application of stable isotope-labeled compounds is in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com By administering a labeled drug, researchers can identify its metabolites by looking for the unique isotopic signature. researchgate.net This helps in understanding the metabolic pathways of a drug and identifying any potentially reactive or toxic metabolites. nih.govacs.org This information is crucial for assessing the safety and efficacy of a new drug candidate. The use of stable isotopes allows for the tracing of metabolic pathways and can provide insights into the drug's bioavailability and interactions. symeres.com

Stable isotope-labeled compounds are widely used as internal standards in quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. acanthusresearch.com An ideal internal standard should have chemical and physical properties very similar to the analyte being measured. acanthusresearch.com Stable isotope-labeled versions of the analyte, such as Nicardipine-d4 for the analysis of nicardipine (B1678738), are considered the gold standard for this purpose. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H30ClN3O6 |

|---|---|

Molecular Weight |

520.0 g/mol |

IUPAC Name |

5-O-[2-[benzyl(methyl)amino]-1,1,2,2-tetradeuterioethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i13D2,14D2; |

InChI Key |

AIKVCUNQWYTVTO-MMJSDMDPSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N(C)CC3=CC=CC=C3.Cl |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl |

Origin of Product |

United States |

Nicardipine and Its Deuterated Analog: Conceptual Framework

Pharmacological Classification of Nicardipine (B1678738) as a Dihydropyridine (B1217469) Calcium Channel Blocker

Nicardipine is classified as a dihydropyridine calcium channel blocker. wikipedia.orgdroracle.airxlist.com Its primary mechanism of action involves inhibiting the influx of calcium ions through the slow channels of vascular smooth muscle and myocardial cell membranes. drugbank.comlupinepublishers.comgpatindia.com This action is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, or interfering with the release of calcium from the sarcoplasmic reticulum. drugbank.com

The consequence of this calcium influx inhibition is a relaxation of the contractile processes in myocardial smooth muscle cells. drugbank.com This leads to the dilation of coronary and systemic arteries, which in turn increases oxygen delivery to the myocardial tissue, decreases total peripheral resistance, and lowers systemic blood pressure. drugbank.comgpatindia.com Nicardipine exhibits greater selectivity for cerebral and coronary blood vessels compared to other drugs in its class, like nifedipine. wikipedia.org It is primarily a peripheral arterial vasodilator, with minimal effects on cardiac preload. wikipedia.org

Rationale for Deuteration of Nicardipine

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a technique known as deuteration. This modification can significantly alter a drug's metabolic profile and reaction kinetics. wikipedia.orgnih.govinformaticsjournals.co.in

Specificity of Deuterium Labeling at the d4 Position

Nicardipine-d4 is a deuterated form of nicardipine where four hydrogen atoms have been replaced by deuterium. This labeling is typically at the methyl groups located at the 2 and 6 positions of the dihydropyridine ring. This specific placement is crucial as these positions can be susceptible to metabolic processes.

Influence on Metabolic Pathways and Reaction Kinetics

The primary rationale for deuterating drugs is to leverage the kinetic isotope effect. wikipedia.orgportico.orgacs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.inmusechem.com This increased bond strength can make the C-D bond more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) system, which is heavily involved in drug metabolism. nih.goveuropa.eu

Nicardipine is extensively metabolized in the liver, primarily by the CYP3A4 enzyme. drugbank.comeuropa.eu Studies have shown that CYP2C8 and CYP2D6 also play a role in its metabolism. pharm.or.jp By replacing hydrogens at metabolically vulnerable sites with deuterium, the rate of metabolism at those positions can be slowed down. nih.govnih.gov This can lead to a longer drug half-life, potentially allowing for less frequent dosing and a more stable plasma concentration. wikipedia.orginformaticsjournals.co.in

Deuterated compounds like Nicardipine-d4 are valuable tools in pharmacokinetic and metabolic studies. invivochem.com They can be used as internal standards in analytical assays due to their mass difference from the non-deuterated parent compound, allowing for more accurate quantification.

| Property | Description |

| Drug Class | Dihydropyridine Calcium Channel Blocker wikipedia.orgdroracle.airxlist.com |

| Mechanism of Action | Inhibits calcium influx in vascular smooth muscle and myocardial cells. drugbank.comlupinepublishers.comgpatindia.com |

| Primary Metabolic Enzyme | Cytochrome P450 3A4 (CYP3A4) drugbank.comeuropa.eu |

| Deuteration Rationale | To alter metabolic rate via the kinetic isotope effect. wikipedia.orgportico.orgacs.org |

| Effect of Deuteration | Slows metabolism at the deuterated site, potentially increasing half-life. wikipedia.orginformaticsjournals.co.in |

Synthetic Methodologies and Isotopic Derivatization of Nicardipine D4

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The introduction of deuterium into the nicardipine (B1678738) structure can be achieved through several synthetic routes. The choice of method often depends on the desired location of the deuterium atoms and the required level of isotopic enrichment.

Modified Hantzsch Dihydropyridine (B1217469) Synthesis with Deuterated Aldehydes

A primary and effective method for creating site-specifically deuterated 1,4-dihydropyridines like nicardipine is the modified Hantzsch pyridine (B92270) synthesis. nih.govthermofisher.com This multicomponent reaction involves the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. thermofisher.com To introduce deuterium at a specific position, a deuterated aldehyde is used as a starting material. nih.govresearchgate.net

For the synthesis of Nicardipine-d4, the reaction would typically involve the condensation of ethyl acetoacetate, a deuterated m-nitrobenzaldehyde, and an appropriate amino-containing reactant. nih.govresearchgate.net The use of a [D1]-aldehyde allows for the specific placement of a deuterium atom at the C4 position of the dihydropyridine ring. nih.gov Research has shown that this method proceeds with good yields and, crucially, without significant deuterium scrambling, ensuring the isotopic label is retained at the intended site. nih.govbeilstein-journals.orgbeilstein-journals.org

This approach is particularly valuable because the C4 position of dihydropyridines is a known site of metabolism by CYP3A4 enzymes, which leads to the dehydrogenation and inactivation of the drug. nih.gov By replacing the hydrogen at this "metabolic soft-spot" with a deuterium atom, the carbon-deuterium (C-D) bond, being stronger than a carbon-hydrogen (C-H) bond, can slow down this metabolic process due to the kinetic isotope effect. nih.govnih.gov

Deuteration through Exchange Reactions (e.g., using Deuterium Oxide)

Another strategy for introducing deuterium into the nicardipine molecule is through hydrogen-deuterium exchange reactions, often employing deuterium oxide (D₂O) as the deuterium source. google.comepo.orgresearchgate.net This method can be used to deuterate existing nicardipine or other dihydropyridine compounds. google.comepo.org

One patented method describes dissolving nicardipine in a mixture of deuterochloroform and deuterium oxide, followed by the addition of trifluoroacetic anhydride (B1165640) and deuteroacetone. google.comgoogle.com The solution is then heated in a sealed tube for an extended period, which can lead to the deuteration of the methyl groups at the 2 and 6 positions of the dihydropyridine ring. google.comgoogle.com This process relies on the exchange of hydrogen atoms for deuterium atoms from the surrounding deuterated solvent and reagents. google.comepo.org

Recent advancements in catalysis have also provided methods for the deuteration of various organic molecules using D₂O. researchgate.netnih.gov For instance, palladium-catalyzed reactions have been developed for the deuteration of aryl halides with D₂O, which could be applicable to precursors of nicardipine. nih.gov Photocatalytic methods using D₂O as the deuterium source have also emerged as a mild and efficient way to achieve deuteration. chemrxiv.org While these newer methods may not have been specifically reported for Nicardipine-d4, they represent potential future strategies for its synthesis.

Characterization of Deuterium Enrichment and Positional Isomerism

Following the synthesis of Nicardipine-d4, it is essential to characterize the product to confirm the extent and location of deuterium incorporation. This involves determining the deuterium enrichment and identifying any positional isomers that may have formed.

Mass Spectrometry (MS) is a primary tool for determining the molecular weight of the synthesized compound and thus confirming deuterium incorporation. The mass spectrum of Nicardipine-d4 will show a molecular ion peak corresponding to the increased mass due to the deuterium atoms. For example, the molecular ion peak for Nicardipine-d4 hydrochloride would be expected at m/z 520.01. invivochem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for determining the exact position of the deuterium atoms. In ¹H NMR spectroscopy, the absence of signals at specific chemical shifts where protons are expected indicates successful substitution with deuterium. For instance, if the methyl groups at the 2- and 6-positions were deuterated, the corresponding proton signals would be absent in the ¹H NMR spectrum.

The presence of positional isomers , where deuterium is located at different sites on the molecule, can also be assessed. nih.govacs.org Chromatographic techniques coupled with mass spectrometry, such as LC-MS, are powerful for separating and identifying different isomers. ethernet.edu.et The stereoselectivity of nicardipine's biological action makes the characterization of its optical isomers important as well. nih.gov

Table 1: Analytical Techniques for Characterization

| Technique | Purpose | Key Findings for Nicardipine-d4 |

|---|---|---|

| Mass Spectrometry (MS) | Confirms molecular weight and deuterium enrichment. | Detects the increased mass of the deuterated compound. |

| ¹H NMR Spectroscopy | Determines the location of deuterium incorporation. | Shows the absence of proton signals at deuterated sites. |

| LC-MS | Separates and identifies positional isomers. | Can distinguish between different deuterated analogs. ethernet.edu.et |

| X-ray Diffraction (XRD) | Confirms crystal structure. | Can indicate if isotopic substitution affects the crystal lattice. |

Purification Techniques for Deuterated Analogs

After synthesis and characterization, the deuterated nicardipine analog must be purified to remove any unreacted starting materials, non-deuterated species, and other impurities.

Recrystallization is a common and effective method for purifying solid compounds like Nicardipine-d4 hydrochloride. google.com The choice of solvent is critical and can influence the crystal form obtained. google.com For instance, recrystallization from deuterated ethanol-D6 has been used to achieve high chemical purity for similar deuterated compounds. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the purified compound to crystallize out.

Chromatographic techniques are also widely used for the purification of pharmaceutical compounds and their analogs. chromatographyonline.comHigh-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for separating the deuterated analog from its non-deuterated counterpart and other impurities with high resolution. chromatographyonline.comafjbs.com The development of a validated HPLC method is crucial for ensuring the purity of the final product. afjbs.com Automated and parallel purification methods using HPLC can significantly increase the throughput of the purification process. ethernet.edu.etchromatographyonline.com

Table 2: Purification Methods for Nicardipine-d4

| Purification Technique | Description | Suitability for Nicardipine-d4 |

|---|---|---|

| Recrystallization | A technique for purifying solid compounds based on differences in solubility. | Effective for obtaining high-purity crystalline Nicardipine-d4 hydrochloride. google.com |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic method for separating components of a mixture. | Ideal for separating deuterated from non-deuterated analogs and other impurities. chromatographyonline.comafjbs.com |

Advanced Analytical Methodologies Employing Nicardipine D4 Hydrochloride

Role of Nicardipine-d4 as an Internal Standard in Quantitative Bioanalysis

In the quantitative analysis of drugs in complex biological matrices like plasma or serum, significant variability can be introduced during sample preparation, extraction, and analysis. To ensure the reliability of the results, an internal standard is used to correct for these potential inconsistencies. nih.gov Nicardipine-d4 is an ideal internal standard for the quantification of Nicardipine (B1678738).

As a stable-isotope labeled (SIL) version of the analyte, Nicardipine-d4 exhibits nearly identical physicochemical properties to the non-labeled Nicardipine. nih.gov This means it behaves similarly during extraction, chromatography, and ionization. However, it is distinguishable by its higher mass due to the replacement of four hydrogen atoms with deuterium (B1214612). By adding a known amount of Nicardipine-d4 to each sample at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analytical signal of the analyte to that of the internal standard, which effectively cancels out procedural errors and enhances the precision and accuracy of the measurement. nih.gov

The use of Nicardipine-d4 as an internal standard is a direct application of isotope dilution mass spectrometry (IDMS), a powerful technique for highly accurate chemical quantification. wikipedia.orgnih.gov IDMS is considered a primary method of measurement, capable of providing results traceable to the International System of Units (SI). nih.gov

The fundamental principle of IDMS involves adding a known amount of an isotopically enriched substance (the "spike," e.g., Nicardipine-d4) to a sample containing the analyte of unknown concentration (e.g., Nicardipine). wikipedia.org The isotopic standard is thoroughly mixed with the sample, creating a "diluted" isotopic composition. wikipedia.org The mass spectrometer is then used not to measure the absolute signal intensity of the analyte, but rather the ratio of the naturally occurring analyte to its isotopically labeled counterpart. wikipedia.org Because this ratio is unaffected by sample loss during preparation or partial degradation, IDMS can yield highly precise and accurate concentration measurements, with uncertainties that can be significantly lower than other methods. wikipedia.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant bioanalytical technique for the quantification of Nicardipine in biological fluids, owing to its high selectivity, sensitivity, and robustness. nih.govbioanalysis-zone.com This method is essential for clinical trials and pharmacokinetic studies where plasma concentrations of the drug can be very low. nih.gov

Developing and validating a robust LC-MS/MS method involves optimizing several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix. researchgate.net Nicardipine-d4 is added prior to this step to account for any variability in extraction recovery.

Optimization of the chromatographic conditions aims to achieve a sharp, symmetrical peak for Nicardipine, well-separated from any endogenous matrix components, in the shortest possible run time. The co-elution of Nicardipine and Nicardipine-d4 is a desired outcome, as it ensures that both compounds experience the same ionization conditions and potential matrix effects simultaneously. Validated methods demonstrate linearity over a specific concentration range, with one study showing a linear range of 0.05-20.0 ng/ml for Nicardipine in human plasma. nih.gov The precision of these methods is typically very high, with inter-day and intra-day variations often below 15%. nih.gov

The separation of Nicardipine is almost exclusively performed using reversed-phase high-performance liquid chromatography (HPLC). C18 columns are the most commonly reported stationary phases. The mobile phase composition is optimized to achieve efficient separation and good peak shape. It typically consists of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous component, often with an additive like formic acid or a buffer to control pH and improve ionization. nih.govlupinepublishers.com

Below is a table summarizing various chromatographic conditions used for the analysis of Nicardipine.

| Stationary Phase (Column) | Mobile Phase | Reference |

| C18 | Methanol, water, and formic acid (320:180:0.4, v/v/v) | nih.gov |

| SB-C18 (2.1mm ×150mm, 5μm) | Methanol, water, and formic acid (320:180:0.4, v/v/v) | lupinepublishers.com |

| C18 | Acetonitrile-0.1% formic acid (gradient elution) | lupinepublishers.com |

| Waters Symmetry C18 | Methanol–triethylamine buffer (0.01M) pH 4 with acetic acid (70:30) | researchgate.net |

| Hibar-C18 (150 x 4.6 mm i.d.) | 10% n-propanol, 0.175 M SDS, 0.3% TEA in 0.02 M phosphoric acid of pH 6.5 | lupinepublishers.com |

This is an interactive table. You can sort and filter the data.

For detection, tandem mass spectrometry (MS/MS) is employed, typically using a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in the positive ion mode is the standard for analyzing Nicardipine.

In this setup, the first quadrupole (Q1) is set to isolate the protonated molecular ion (the precursor ion) of the analyte. For Nicardipine, the [M+H]+ ion has a mass-to-charge ratio (m/z) of 480.2. nih.gov The corresponding precursor ion for Nicardipine-d4 would be m/z 484.2.

This isolated precursor ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. The resulting product ions are then filtered by the third quadrupole (Q3), which is set to detect one or more specific, stable fragments. This two-stage mass filtering provides exceptional specificity, as it is highly unlikely that an interfering compound will have both the same precursor mass and the same product ion mass as the analyte. ojp.gov This process significantly reduces background noise and improves the sensitivity of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While less common than LC-MS for this application, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the determination of Nicardipine. A key challenge is that the 1,4-dihydropyridine (B1200194) structure of Nicardipine is thermally labile and not well-suited for direct GC analysis. nih.gov

To overcome this, a chemical derivatization step is required. The unchanged drug is oxidized, for example with nitrous acid, to convert the 1,4-dihydropyridine ring into its more stable pyridine (B92270) analogue. nih.gov This pyridine derivative is thermally stable and has better chromatographic properties for GC analysis.

In a reported GC-MS method, an N-d3-methyl derivative of Nicardipine was used as the internal standard. nih.gov After extraction and derivatization, the samples were subjected to mass spectrometry. The instrument was set to monitor the mass fragments at m/e 134 for the derivatized Nicardipine and m/e 137 for the N-d3-methyl internal standard. nih.gov This approach demonstrates the adaptability of isotope dilution principles to GC-MS workflows for specific analytical challenges.

Method Validation for Bioanalytical Assays

The validation of bioanalytical methods is crucial to ensure the reliability and accuracy of quantitative data. When Nicardipine-d4 (hydrochloride) is employed as an internal standard in bioanalytical assays for the quantification of nicardipine, the entire method undergoes a rigorous validation process. This process establishes the performance characteristics of the assay and ensures that it is suitable for its intended purpose. The validation encompasses several key parameters as outlined below.

Linearity and Calibration Curve Establishment

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is established by analyzing a series of standards of known concentrations. For the quantification of nicardipine using Nicardipine-d4 as an internal standard, this involves preparing calibration standards by spiking a biological matrix (e.g., plasma) with known amounts of nicardipine and a constant amount of Nicardipine-d4.

The instrument response ratio (peak area of nicardipine / peak area of Nicardipine-d4) is then plotted against the concentration of nicardipine. The resulting calibration curve is typically fitted with a linear regression model. The acceptance criterion for the linearity is generally a correlation coefficient (r²) of 0.99 or greater.

Several studies have demonstrated the linearity of methods for nicardipine quantification in biological matrices. For instance, a liquid chromatography-mass spectrometry (LC-MS) method for nicardipine in human plasma was linear over the concentration range of 0.05-20.0 ng/mL. nih.gov Another high-performance liquid chromatography (HPLC) method showed linearity in the range of 5-100 ng/mL with a regression coefficient of 0.9993. researchgate.net In a separate study, the calibration curve for nicardipine hydrochloride was linear between 4 and 24 µg/ml with a correlation coefficient of 0.9997. researchgate.net

Table 1: Representative Linearity and Calibration Curve Data for Nicardipine Assays

| Linearity Range | Correlation Coefficient (r²) | Analytical Technique | Biological Matrix | Reference |

|---|---|---|---|---|

| 0.05 - 20.0 ng/mL | > 0.99 | LC-MS | Human Plasma | nih.gov |

| 5 - 100 ng/mL | 0.9993 | HPLC | Rabbit Plasma | researchgate.netnih.gov |

| 1 - 500 pg/mL | Not Specified | LC/MS/MS | Human Plasma | nih.gov |

| 4 - 24 µg/mL | 0.9997 | HPLC | Not Specified | researchgate.net |

| 5 - 25 µg/mL | 0.999 | UV Spectrophotometry | Bulk and Formulation | jocpr.com |

| 15 - 200 ng/mL | 0.9989 | HPLC | Pure Drug | ufms.brresearchgate.net |

Accuracy and Precision Determinations

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Both are critical for ensuring the reliability of the bioanalytical data.

Accuracy is typically expressed as the percentage of the nominal concentration, while precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the range of the calibration curve.

For example, in a validated LC-MS method for nicardipine, the inter-day and intra-day precision (RSD) were reported to be ≤9.3% and ≤11.1%, respectively, with an accuracy (relative error) of ±4.9%. nih.gov Another study reported intra- and inter-day coefficients of variation for nicardipine in plasma to be between 3.5-5.4% and 5.2-6.4%, respectively. nih.gov

Table 2: Illustrative Accuracy and Precision Data for Nicardipine Bioanalytical Methods

| QC Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Analytical Technique | Reference |

|---|---|---|---|---|---|

| Low, Medium, High | ≤ 11.1% | ≤ 9.3% | ± 4.9% | LC-MS | nih.gov |

| 5, 25, 50 ng/mL | 3.26 - 6.52% | 4.71 - 9.38% | -5.2% to 0.8% | HPLC | researchgate.netnih.gov |

| Not Specified | 3.5 - 5.4% | 5.2 - 6.4% | Not Specified | HPLC | nih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

The LOQ is a critical parameter for bioanalytical methods, especially for studies involving low drug concentrations. For a liquid chromatography-mass spectrometry method, the lower limit of quantification for nicardipine was established at 0.05 ng/ml. nih.gov Another HPLC method reported a lower limit of detection of nicardipine in plasma to be 2.5 ng/mL. nih.gov

Table 3: Examples of LOD and LOQ for Nicardipine in Bioanalytical Assays

| Parameter | Value | Analytical Technique | Biological Matrix | Reference |

|---|---|---|---|---|

| LOQ | 0.05 ng/mL | LC-MS | Human Plasma | nih.gov |

| LOD | 2.5 ng/mL | HPLC | Human Plasma | nih.gov |

| LOD | 11.74 ng/mL | HPLC | Plasma | ufms.brresearchgate.netlupinepublishers.com |

| LOQ | 35.57 ng/mL | HPLC | Plasma | ufms.brresearchgate.netlupinepublishers.com |

Selectivity and Specificity Considerations

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other medications. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

In the context of using Nicardipine-d4 as an internal standard, the method must be able to distinguish between nicardipine, Nicardipine-d4, and any potential interfering substances from the biological matrix. This is typically achieved through chromatographic separation and selective detection, such as mass spectrometry. A study using a gas chromatography-mass spectrometry method for nicardipine in plasma utilized a deuterated internal standard (N-d3-Methyl derivative) to ensure high specificity. nih.gov

Sample Preparation Techniques for Biological Matrices (e.g., Plasma, Microsomes)

The preparation of biological samples is a critical step to remove interfering substances and concentrate the analyte before analysis. For assays involving nicardipine and its deuterated internal standard, various extraction techniques are employed.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices like plasma. It involves passing the liquid sample through a solid sorbent, which retains the analyte. The analyte is then eluted with a suitable solvent, leaving behind many of the interfering components.

SPE has been successfully used for the extraction of nicardipine from human plasma. nih.gov In one method, C18 cartridges were used for the rapid solid-phase extraction of nicardipine hydrochloride and an internal standard from plasma. researchgate.net The mean extraction efficiency of nicardipine was reported to be between 77.56% and 84.23% for drug concentrations ranging from 5 to 100 ng/mL. researchgate.net Another study reported a recovery of 91±6.0% for nicardipine from plasma samples using SPE. nih.gov

Liquid-Liquid Extraction (LLE)

Nicardipine-d4 (hydrochloride) is a critical component in modern, high-precision bioanalytical assays for the quantification of nicardipine in biological matrices. Its primary role is that of an internal standard (IS), a substance with physicochemical properties nearly identical to the analyte of interest—nicardipine—but with a distinct mass. This mass difference, owing to the replacement of four hydrogen atoms with deuterium, allows for its differentiation by mass spectrometry. The use of a stable isotope-labeled internal standard like Nicardipine-d4 is considered the gold standard in quantitative bioanalysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample processing and analysis.

Liquid-liquid extraction (LLE) is a well-established sample preparation technique frequently utilized to isolate nicardipine from complex biological fluids such as plasma or serum. The process involves the partitioning of the analyte and the internal standard from the aqueous biological sample into an immiscible organic solvent. The selection of an appropriate extraction solvent is paramount and is guided by the physicochemical properties of nicardipine, primarily its lipophilicity and pKa.

In a typical LLE procedure for nicardipine analysis, a precisely known amount of Nicardipine-d4 (hydrochloride) solution is added to the biological sample. This step is crucial and should be performed at the earliest stage of sample handling to ensure that the internal standard experiences the same experimental conditions as the analyte, thereby accounting for any potential loss during the subsequent extraction steps.

Following the addition of the internal standard, the sample is alkalinized, usually by adding a buffer solution to adjust the pH above the pKa of nicardipine. This pH adjustment neutralizes the charge on the nicardipine molecule, thereby increasing its partitioning into an organic solvent. A variety of organic solvents can be employed for the extraction, with the choice depending on the desired extraction efficiency and selectivity. Common solvents include methyl tert-butyl ether (MTBE), ethyl acetate, or mixtures of hexane (B92381) and isoamyl alcohol.

After vigorous mixing to facilitate the transfer of nicardipine and Nicardipine-d4 into the organic phase, the mixture is centrifuged to achieve a clear separation of the aqueous and organic layers. The organic layer, now containing the analyte and the internal standard, is carefully transferred to a clean tube. This extract is then typically evaporated to dryness under a gentle stream of nitrogen. The residue is subsequently reconstituted in a small volume of a solvent compatible with the mobile phase used for the chromatographic analysis.

The inclusion of Nicardipine-d4 (hydrochloride) in this LLE workflow provides a reliable means to correct for procedural variations. Any loss of nicardipine during the extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of Nicardipine-d4. Consequently, the ratio of the analytical signal of nicardipine to that of Nicardipine-d4 remains constant, leading to enhanced accuracy and precision of the quantitative results.

The performance of an LLE method incorporating Nicardipine-d4 as an internal standard is rigorously evaluated during method validation. Key parameters assessed include extraction recovery, matrix effects, and process efficiency. While specific data for LLE using Nicardipine-d4 is not extensively published, representative performance characteristics can be inferred from established bioanalytical methods for nicardipine.

Table 1: Representative Liquid-Liquid Extraction Parameters for Nicardipine Analysis

| Parameter | Condition | Purpose |

| Biological Matrix | Human Plasma | The primary biological fluid for pharmacokinetic studies. |

| Internal Standard | Nicardipine-d4 (hydrochloride) | To correct for variability in sample preparation and analysis. |

| Sample Pre-treatment | Addition of alkaline buffer (e.g., sodium borate, pH 9) | To deprotonate nicardipine and enhance its extraction into an organic solvent. |

| Extraction Solvent | Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2, v/v) | To efficiently extract the analyte and internal standard from the aqueous matrix. |

| Extraction Procedure | Vortex mixing followed by centrifugation | To facilitate phase separation and maximize analyte transfer. |

| Post-Extraction | Evaporation of the organic phase and reconstitution in mobile phase | To concentrate the sample and ensure compatibility with the analytical instrument. |

Table 2: Expected Performance Characteristics of an LLE Method with Nicardipine-d4

| Validation Parameter | Expected Outcome | Significance |

| Extraction Recovery | > 80% for both nicardipine and Nicardipine-d4 | Demonstrates the efficiency of the LLE process in isolating the analyte and internal standard. |

| Matrix Effect | Consistent and reproducible for both analyte and IS | Ensures that co-eluting endogenous components do not disproportionately affect the ionization of the analyte versus the internal standard. |

| Process Efficiency | Consistent across the calibration range | Indicates that the entire analytical process, from extraction to detection, is reliable and reproducible. |

| Precision (CV%) | < 15% | Reflects the high reproducibility of the method. |

| Accuracy (% Bias) | Within ±15% | Shows that the measured concentrations are close to the true values. |

Mechanistic Research on Metabolism and Disposition Using Nicardipine D4

Investigation of Cytochrome P450-Mediated Metabolism Pathways

The metabolism of nicardipine (B1678738) is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The introduction of deuterium (B1214612) in the Nicardipine-d4 molecule allows researchers to probe the specific roles of these enzymes and the kinetic effects of this isotopic substitution.

Role of CYP3A4 in Dihydropyridine (B1217469) Dehydrogenation

The dehydrogenation of the dihydropyridine ring to its pyridine (B92270) analog is a major metabolic pathway for nicardipine. Studies have identified CYP3A4 as a key enzyme responsible for this transformation. Research using human liver microsomes has demonstrated that CYP3A4 is significantly involved in the metabolism of nicardipine. The inhibitory effects of various dihydropyridine calcium channel antagonists on CYP3A4 have been investigated, with nicardipine showing a notable inhibitory potency. In fact, studies have shown that nicardipine is a relatively potent inhibitor of CYP3A4.

Deuterium Kinetic Isotope Effects on Metabolic Clearance Rates

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. In the case of Nicardipine-d4, this effect can provide insights into the rate-limiting steps of its metabolism. The KIE can manifest as a slower rate of metabolism for the deuterated compound, potentially leading to a reduced metabolic clearance rate. This phenomenon is particularly relevant when the C-H bond being broken is involved in the rate-determining step of the metabolic reaction. Studies with other deuterated compounds have shown that this can lead to an enhanced stability and a longer half-life in the body. For instance, research on a deuterated analog of ivacaftor demonstrated markedly enhanced stability and a significant deuterium isotope effect on its metabolism.

Microsomal Stability Studies (e.g., Mouse Liver Microsomes)

Microsomal stability assays are crucial in vitro tools for predicting the in vivo metabolic stability of a drug candidate. These assays utilize liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. By incubating Nicardipine-d4 with liver microsomes from various species, such as mice, researchers can determine its metabolic fate and clearance rate. Studies have shown that nicardipine is metabolized by multiple CYP isoforms, including CYP2C8, CYP2D6, and CYP3A4, in human liver microsomes. The rate of metabolism can vary between species, which can be correlated with differences in plasma clearance values observed in vivo. For example, the rate of nicardipine metabolism in rat liver has been found to be significantly higher than in dogs and monkeys.

Identification and Characterization of Metabolites (e.g., Pyridine Analogue)

A primary metabolite of nicardipine is its pyridine analogue, formed through the oxidation of the dihydropyridine ring. This metabolite has been identified in various biological fluids. The formation of this pyridine analog is a key step in the metabolic cascade of nicardipine. Other metabolites can also be formed through processes such as debenzylation and hydrolysis of the side chains.

Comparative Metabolic Profiling of Deuterated vs. Non-Deuterated Nicardipine in Preclinical Species

Comparing the metabolic profiles of Nicardipine-d4 and its non-deuterated counterpart in preclinical species provides valuable information on the influence of deuteration on the drug's pharmacokinetics. Such studies have been conducted in various animal models, including dogs. These comparative analyses can reveal differences in metabolic rates and the formation of various metabolites. For instance, a study using a deuterium-labeled nicardipine in dogs suggested that debenzylation is one of the rate-limiting steps in the elimination of the drug.

Protein Binding Research using Isotope-Labeled Analogs

Isotope-labeled analogs like Nicardipine-d4 are also instrumental in protein binding studies. These studies help to characterize the binding of the drug to plasma proteins such as albumin and lipoproteins. The extent of protein binding can significantly influence the distribution and clearance of a drug. For nicardipine, it has been shown to be highly bound to plasma proteins. Isotope techniques are employed to accurately quantify these binding interactions.

Interactive Data Table: Comparative Metabolic Rates in Liver Microsomes of Different Species

| Preclinical Species | Metabolic Rate (µmol/g tissue per 20 min) |

|---|---|

| Rats | 1.76 |

| Dogs | 0.45 |

Preclinical Pharmacological and Mechanistic Investigations of Nicardipine Referencing Nicardipine D4 As a Research Tool

Molecular and Cellular Mechanisms of Calcium Channel Blockade

The primary mechanism of nicardipine's therapeutic action lies in its ability to modulate the influx of calcium ions into cells, a process fundamental to muscle contraction and cellular signaling.

Selective Inhibition of Transmembrane Calcium Ion Influx

Nicardipine (B1678738) selectively inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells without altering serum calcium concentrations. The contractile processes within these tissues are highly dependent on the movement of extracellular calcium ions through specific ion channels. Nicardipine's effects are more pronounced in vascular smooth muscle than in cardiac muscle. This selectivity is a key characteristic of its pharmacological profile. In preclinical models, this inhibition of calcium influx has been shown to be the primary driver of its negative inotropic effects in frog ventricular muscle. nih.gov

Interaction with Specific Calcium Channel Subtypes (e.g., L-type, Cav2.1)

Nicardipine exhibits a high affinity for and potent blockade of L-type calcium channels, which are prevalent in vascular and cardiac tissues. Studies have shown that the potency of nicardipine in blocking closed L-type (Cav1.2) channels is significant, with an IC50 value of 60 nM. The interaction with the inactivated state of the Cav1.2 channel contributes to its frequency-dependent blocking action.

Research has also explored nicardipine's interaction with other calcium channel subtypes. For instance, while its primary target is the L-type channel, it has been investigated in the context of Cav2.1 (P/Q-type) channels as well. A mutant Cav2.1 channel made sensitive to dihydropyridines was potently blocked by nicardipine, with an IC50 of 175 nM, highlighting the structural determinants of its binding and inhibitory action.

Table 1: Inhibitory Potency of Nicardipine on Different Calcium Channel Subtypes

| Calcium Channel Subtype | Condition | IC50 Value |

| Cav1.2 (L-type) | Closed State | 60 nM |

| Cav2.1 (P/Q-type) Mutant | Dihydropyridine (B1217469) Sensitive | 175 nM |

| Cav1.2 Mutant | Dihydropyridine Insensitive | 2.0 µM |

Data sourced from studies on wild-type and mutant calcium channels.

Effects on Vascular Smooth Muscle Cell Physiology

The profound effects of nicardipine on the cardiovascular system are a direct consequence of its action on vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

Vasodilation Mechanisms in Isolated Vessel Preparations and Animal Models

In preclinical studies using isolated vessel preparations, nicardipine has demonstrated potent relaxant effects on potassium-induced contractions in the canine isolated coronary artery, proving more effective than nifedipine, verapamil (B1683045), or diltiazem. In animal models, nicardipine induces significant vasodilation. For instance, in anesthetized dogs, it produces greater vasodilation in vertebral, carotid, and coronary vessels compared to mesenteric, femoral, and renal vessels. This vasodilation is a direct result of the relaxation of vascular smooth muscle cells following the blockade of calcium influx.

Impact on Coronary and Peripheral Vascular Resistance

Nicardipine's vasodilatory action translates to a significant reduction in both coronary and peripheral vascular resistance. In anesthetized dogs, nicardipine's preferential vasodilation of coronary arteries leads to a marked decrease in coronary vascular resistance. This effect is also observed in peripheral vascular beds, contributing to its antihypertensive properties. The reduction in total peripheral vascular resistance is a key factor in the lowering of blood pressure observed in various animal models of hypertension, including spontaneously hypertensive rats (SHR), renal hypertensive rats (RHR), and deoxycorticosterone acetate/salt hypertensive rats (DOCA/Salt).

Table 2: Comparative Vasodilatory Effects of Nicardipine in Different Vascular Beds in Anesthetized Dogs

| Vascular Bed | Degree of Vasodilation |

| Vertebral | High |

| Carotid | High |

| Coronary | High |

| Mesenteric | Moderate |

| Femoral | Moderate |

| Renal | Moderate |

This table illustrates the greater vasodilatory effect of nicardipine on cerebral and coronary circulation compared to other peripheral vessels.

In Vitro Studies on Cellular Responses and Viability

Beyond its primary cardiovascular effects, in vitro studies have explored the impact of nicardipine on various cellular processes, including viability and migration, particularly in the context of cancer research.

In studies on chemoresistant prostate cancer cells, nicardipine was found to induce apoptosis and cell cycle arrest. It exhibited high selectivity and potency against these cancer cells, with IC50 values in the low micromolar range for chemoresistant lines, while being less potent in chemosensitive prostate cancer cells. For example, in the chemoresistant C4-2B-TaxR cell line, the IC50 of nicardipine was significantly lower than in the chemosensitive C4-2 line.

Furthermore, in breast cancer cell lines, nicardipine has been shown to inhibit cell migration. Studies on bovine vascular endothelial cells in vitro have also demonstrated that nicardipine can suppress tube formation, a key process in angiogenesis, by inhibiting the migration of these cells.

Table 3: Effect of Nicardipine on the Viability of Prostate Cancer Cell Lines

| Cell Line | Chemosensitivity | IC50 of Nicardipine (µM) |

| C4-2 | Sensitive | >32.0 |

| PC-3 | Sensitive | 15.0 |

| ARCaPE | Sensitive | 20.1 |

| CWR22Rv1 | Sensitive | >32.0 |

Data from in vitro cytotoxicity assays after 72 hours of treatment.

Modulation of Cell Viability and Proliferation in Vascular Endothelial Cells

Studies using human dermal microvascular endothelial cells (HMVECs) have demonstrated that nicardipine hydrochloride can decrease cell viability in a dose-dependent manner at concentrations between 10-30 μg/mL. nih.gov While significant cell membrane injury was not observed over a 9-hour exposure, notable changes in cell morphology and an increase in vacuoles were seen within 30 minutes of exposure to 30 μg/mL of nicardipine. nih.gov

Further research on bovine carotid artery endothelial cells revealed that nicardipine, at concentrations from 10⁻⁹ to 10⁻⁵ M, suppressed the formation of tubular structures, a key process in angiogenesis, in a dose-dependent fashion. ahajournals.orgnih.gov This effect was linked to the inhibition of endothelial cell migration, while no enhancement of cell proliferation was observed. ahajournals.orgnih.gov These findings suggest that nicardipine may act as an inhibitor of angiogenesis by interfering with endothelial cell migration. ahajournals.orgnih.gov

Table 1: Effects of Nicardipine on Vascular Endothelial Cells

| Cell Type | Concentration | Observed Effect | Reference |

| Human Dermal Microvascular Endothelial Cells | 10-30 μg/mL | Decreased cell viability | nih.gov |

| Bovine Carotid Artery Endothelial Cells | 10⁻⁹ to 10⁻⁵ M | Suppression of tube formation and cell migration | ahajournals.orgnih.gov |

Induction and Mechanism of Autophagic Cell Death

Investigations into the cellular mechanisms underlying nicardipine-induced effects on vascular endothelial cells have pointed towards the induction of autophagic cell death. In HMVECs treated with nicardipine, an increase in autophagosomes was observed. nih.gov This process was further confirmed by the fact that the reduction in cell viability caused by nicardipine could be inhibited by 3-methyladenine, a known inhibitor of autophagosome formation. nih.gov Interestingly, the activity of caspase 3/7, key mediators of apoptosis, was not increased in nicardipine-treated cells, suggesting that the observed cell death occurs through an autophagy-mediated pathway rather than apoptosis. nih.gov These findings indicate that nicardipine can induce autophagic cell death in vascular endothelial cells, which may contribute to its effects on the vasculature. nih.gov

In a different context, studies on glioma stem cells have shown that nicardipine can inhibit autophagy by activating the mTOR signaling pathway. nih.gov This inhibition of a protective autophagic response sensitizes the cancer cells to the effects of chemotherapeutic agents. nih.gov

Investigation of Drug Release Kinetics from Formulations (e.g., microcapsules)

The controlled release of nicardipine hydrochloride from various formulations, such as microcapsules, has been a subject of significant research to optimize its therapeutic delivery. These studies often utilize advanced analytical techniques where Nicardipine-d4 would be an invaluable internal standard for precise quantification of the released drug.

In one study, nicardipine hydrochloride microcapsules were formulated using ethyl cellulose (B213188) as a release retardant. rjptonline.org The in-vitro drug release studies, conducted in 0.1N HCl, demonstrated that these formulations could provide a controlled release of the drug for over 12 hours. rjptonline.org The cumulative percentage of drug release ranged from 6.9% to 18.4% in the first hour and from 55.9% to 98.8% at the end of 12 hours, with the release kinetics following a zero-order model with a non-Fickian diffusion mechanism. rjptonline.org

Another approach involved the encapsulation of nicardipine hydrochloride in biodegradable poly(D,L-lactic-co-glycolic acid) (PLGA) microparticles using a double emulsion process. nih.gov In vitro release studies in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C indicated a slow and continuous release of the drug from these PLGA microparticles. nih.gov The release mechanism is thought to involve both diffusion through the polymer barrier and erosion of the PLGA material. nih.gov

Furthermore, hydrodynamically balanced capsules incorporating nicardipine hydrochloride and hydrocolloids have been developed as sustained-release floating systems. researchgate.netnih.gov Kinetic modeling of the drug release from these capsules indicated that the release followed the Higuchi and Korsmeyer-Peppas models, suggesting a diffusion-controlled release with non-Fickian behavior. researchgate.net

Table 2: In-Vitro Drug Release of Nicardipine Hydrochloride from Microcapsules

| Formulation | Release in First Hour (%) | Release at 12 Hours (%) | Release Kinetics |

| Ethyl Cellulose Microcapsules | 6.9 - 18.4 | 55.9 - 98.8 | Zero-order, Non-Fickian diffusion |

| PLGA Microparticles | Slow and continuous | - | Diffusion and erosion |

| Floating Capsules | - | Sustained release | Higuchi and Korsmeyer-Peppas models |

Cardiodynamic Effects in Animal Models (Focus on inotropic and chronotropic effects at a mechanistic level)

In animal models, nicardipine demonstrates a greater selectivity for vascular smooth muscle than for cardiac muscle. fda.govfda.gov.ph This selectivity results in significant vasodilation at drug concentrations that produce little to no negative inotropic (force of contraction) effect. fda.govfda.gov.ph

Studies in anesthetized dogs have shown that nicardipine causes a more pronounced vasodilation in vertebral, carotid, and coronary vessels compared to mesenteric, femoral, and renal vessels. nih.govnih.gov In conscious monkeys, intravenous administration of nicardipine leads to a decrease in blood pressure, which in turn elicits a reflex tachycardia (an increase in heart rate), a positive chronotropic effect. nih.govnih.govscispace.com This reflex tachycardia is a compensatory response to the vasodilation and subsequent drop in blood pressure and can be abolished by β-adrenoceptor blockade or denervation of the baroreceptor afferent nerves. scispace.com Importantly, at hypotensive doses, nicardipine did not prolong the A-V conduction time in these models, unlike other calcium channel blockers such as verapamil and diltiazem. scispace.com

The lack of significant cardiac depressant activity at therapeutic doses suggests a favorable cardiodynamic profile for nicardipine. scispace.com

Receptor Binding Studies and Ligand Interactions

Nicardipine is a calcium channel blocker that inhibits the transmembrane influx of calcium ions into cardiac and smooth muscle cells. fda.govfda.gov.phpediatriconcall.com It achieves this by binding to the L-type calcium channels. drugbank.com Specifically, nicardipine has a high affinity for the dihydropyridine-binding site on these channels. nih.gov By binding to these channels, nicardipine deforms the channel structure, inhibits ion-control gating mechanisms, and may interfere with the release of calcium from the sarcoplasmic reticulum. drugbank.com This action prevents the entry of extracellular calcium ions, which are essential for the contractile processes of cardiac and vascular smooth muscle. fda.govfda.gov.ph

The metabolism of nicardipine is extensive and occurs primarily in the liver via the cytochrome P450 enzymes, specifically CYP2C8, 2D6, and 3A4. fda.gov It is important to note that nicardipine can also inhibit certain cytochrome P450 enzymes, which can lead to potential drug-drug interactions. fda.gov In such interaction studies, Nicardipine-d4 is an indispensable tool for accurately measuring the plasma concentrations of nicardipine and its metabolites.

Applications of Nicardipine D4 Hydrochloride in Contemporary Drug Discovery and Development Research

Utilization in Quantitative Assay Development for New Chemical Entities

In the development of new chemical entities (NCEs), establishing robust and accurate quantitative bioanalytical methods is paramount. These methods are essential for characterizing the pharmacokinetic profile of a drug candidate. Nicardipine-d4, as a stable isotope-labeled (SIL) internal standard, plays a crucial role in this process, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. acanthusresearch.comscispace.com

The primary function of an internal standard is to correct for variability during sample processing and analysis. scispace.com SIL internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest (the non-labeled drug). acanthusresearch.comscispace.com This similarity ensures that the SIL internal standard and the analyte behave almost identically during extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.comkcasbio.com Consequently, any loss of analyte during sample preparation or fluctuations in instrument response (like ion suppression or enhancement) can be accurately corrected by the corresponding signal of the SIL internal standard. kcasbio.com

The use of a deuterated standard like Nicardipine-d4 significantly improves the precision and accuracy of quantitative methods. researchgate.net For instance, in LC-MS/MS analysis, the variability of plasma and the presence of co-administered drugs can dramatically affect the instrument's response. kcasbio.com A SIL internal standard that co-elutes with the analyte normalizes these matrix effects. kcasbio.com Research has shown that methods employing SIL internal standards exhibit lower variance and greater precision compared to those using structural analogues as internal standards. scispace.com This enhanced reliability is crucial for making informed decisions during drug development, from preclinical studies to clinical trials. kcasbio.com

Below is an interactive table summarizing the linearity and detection limits of various analytical methods developed for Nicardipine (B1678738), illustrating the typical performance metrics established during assay development.

Advancements in Understanding Drug-Drug Interactions through Isotope-Labeled Probes

Isotope-labeled compounds like Nicardipine-d4 are instrumental in advancing our understanding of drug-drug interactions (DDIs), particularly those involving cytochrome P450 (CYP) enzymes. nih.govspringernature.com Many DDIs occur when one drug inhibits or induces the metabolic enzymes responsible for the clearance of another, leading to altered drug exposure and potentially adverse effects. nih.gov Nicardipine itself is a known inhibitor of CYP3A4, a major drug-metabolizing enzyme. nih.gov

The use of stable isotope-labeled probes offers a sophisticated method for studying enzyme inhibition. nih.govspringernature.com In a typical in vitro CYP inhibition assay, a probe substrate is incubated with human liver microsomes in the presence and absence of a potential inhibitor. The formation of the metabolite is then measured. However, a significant challenge in LC-MS-based assays is the potential for ion suppression or enhancement caused by the test compound, which can lead to inaccurate estimations of enzyme activity. nih.gov

By using a stable isotope-labeled substrate, such as a deuterated version of a CYP3A4 probe, researchers can overcome this analytical pitfall. nih.gov The labeled substrate is metabolized to a labeled metabolite, which can be accurately quantified by LC-MS/MS. This approach minimizes analytical interference from the unlabeled test compound. nih.govjst.go.jp This methodology allows for a more precise determination of the inhibitory potential (e.g., IC50 value) of a new chemical entity. nih.govspringernature.com

Furthermore, combining stable isotope-labeled and non-labeled probe substrates in a single assay, a technique known as the IC50 shift assay, can significantly enhance the throughput for screening time-dependent inhibition (TDI). springernature.comresearchgate.net This allows for the simultaneous analysis of paired incubations, streamlining the process of identifying compounds with a high potential for clinically significant DDIs early in the drug discovery pipeline. springernature.com

Contribution to Preclinical Safety Assessment Methodologies

The application of stable isotope-labeled compounds, including deuterated molecules like Nicardipine-d4, contributes significantly to preclinical safety assessment. acs.orgnih.gov These compounds are used to gain a deeper understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity. acs.orgacs.org

One key area of contribution is in the study of drug metabolism and the identification of metabolic pathways. acs.orgnih.gov By replacing hydrogen with deuterium (B1214612) at specific sites on a molecule, medicinal chemists can influence the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect (DKIE). portico.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult to break during metabolic reactions catalyzed by enzymes like CYPs. nih.gov

This principle is used to:

Elucidate Metabolic Pathways: By observing how deuteration at different positions alters the metabolic profile, researchers can deduce the primary sites of metabolism on a drug molecule. acs.orgportico.org

Mitigate Metabolism-Mediated Toxicity: If a specific metabolic pathway leads to the formation of a reactive or toxic metabolite, deuterating that metabolic "hotspot" can slow down or divert metabolism towards safer pathways, thereby reducing the toxicity of the drug candidate. nih.govacs.org

The use of stable isotopes allows for these detailed mechanistic studies without the need for radioactive labels, which is particularly advantageous in early drug discovery and development. acs.org The insights gained from these preclinical studies are crucial for selecting safer and more effective drug candidates for further development. nih.gov

Facilitating Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the pharmacokinetic behavior of drugs in various populations and scenarios. frontiersin.orgnih.gov These models integrate system-specific physiological data with compound-specific parameters to simulate drug absorption, distribution, metabolism, and excretion. frontiersin.orgfrontiersin.org Deuterated compounds like Nicardipine-d4 play a vital role in developing and validating these models. frontiersin.orgnih.gov

PBPK models for Nicardipine have been developed to predict its exposure in healthy individuals and in special populations, such as those with hepatic or renal impairment. nih.gov The development of these models requires high-quality pharmacokinetic data for calibration and verification. nih.govnih.gov Studies using deuterated forms of a drug can provide precise and direct empirical data on its pharmacokinetic profile. frontiersin.orgnih.gov For example, PBPK models for bisphenol A (BPA) were developed using data from studies with deuterated BPA, which allowed for a more confident understanding of its kinetics and extrapolation from animal data to humans. frontiersin.org

In the context of DDIs, PBPK modeling can be used to bridge animal data to human scenarios. For instance, a PBPK model was developed to predict the interaction between saxagliptin (B632) and nicardipine. nih.gov The model, initially built using rat data, was then extrapolated to humans to predict the clinical significance of the interaction. nih.gov Such models, refined with data from studies involving isotopically labeled compounds, enhance the ability to anticipate and manage DDIs in clinical practice, especially in situations where conducting clinical DDI studies is challenging. nih.gov

The following table lists the compounds mentioned in this article.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Complex Deuterated Dihydropyridines

The synthesis of deuterated compounds, particularly complex molecules like dihydropyridines, presents unique challenges. researchgate.net Traditional methods for introducing deuterium (B1214612) can suffer from low regioselectivity, poor stereoselectivity, and over-deuteration. researchgate.net Consequently, a significant area of future research lies in the development of novel and efficient synthetic routes for preparing specifically labeled dihydropyridines.

Recent advancements have focused on overcoming these hurdles. For instance, an "umpolung" (reverse polarity) approach to the hydroboration of pyridines has been developed, enabling the facile preparation of 4-deuterated 1,4-dihydropyridines from a readily available deuterium source. researchgate.net This method represents a new mode for pyridine (B92270) functionalization and allows for the synthesis of multi-substituted N-H 1,4-dihydropyridine (B1200194) derivatives that are otherwise difficult to prepare. researchgate.net

Another promising strategy involves the use of multicomponent reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis, with deuterated starting materials. beilstein-journals.orgacs.org Researchers have successfully utilized [D1]-aldehydes in this reaction to produce 1,4-dihydropyridines with deuterium incorporated at a specific position. beilstein-journals.org Furthermore, methods for the precision deuteration of medicinal building blocks are being explored to create a wide range of isotopomers with high isotopic purity. nih.gov These innovative synthetic strategies are crucial for expanding the library of deuterated dihydropyridines available for research and development. researchgate.netcjph.com.cn

Table 1: Comparison of Synthetic Methods for Deuterated Dihydropyridines

| Method | Description | Advantages | Challenges |

| Umpolung Hydroboration | Reverses the typical reactivity of pyridines to allow for nucleophilic-like borylation. researchgate.net | High regioselectivity for 4-position deuteration. researchgate.net | Substrate scope may be limited. |

| Hantzsch Reaction with Deuterated Aldehydes | A one-pot condensation reaction using a deuterated aldehyde. beilstein-journals.org | Efficient for incorporating deuterium at the 4-position. beilstein-journals.org | Requires synthesis of the deuterated aldehyde precursor. |

| Metal-Catalyzed H/D Exchange | Utilizes transition metal catalysts to facilitate hydrogen-deuterium exchange on the dihydropyridine ring. cjph.com.cn | Can potentially offer access to various deuterated positions. | Achieving high selectivity can be difficult. researchgate.net |

| Stepwise Reduction and Deuteration | Involves the sequential reduction of a pyridine precursor followed by the introduction of deuterium. nih.gov | Allows for precise control over the location and stereochemistry of deuterium incorporation. nih.gov | Can be a multi-step and lengthy process. |

Integration of Nicardipine-d4 in Advanced Omics-Based Metabolism Studies

The field of "omics," encompassing metabolomics, proteomics, and genomics, offers a powerful lens through which to study drug metabolism. nih.govresearchgate.net The integration of deuterated compounds like Nicardipine-d4 into these advanced studies presents a significant opportunity to gain a deeper understanding of drug disposition and biotransformation. nih.gov

Untargeted metabolomics, coupled with techniques like molecular networking, can be used to identify and characterize novel metabolites of nicardipine (B1678738) that may be formed through both host and gut microbiota metabolic pathways. nih.govresearchgate.net The use of a deuterated standard like Nicardipine-d4 is invaluable in these studies, as it allows for the clear differentiation of drug-related metabolites from the vast background of endogenous molecules. acs.org This is particularly important in pharmacomicrobiomics, a burgeoning field focused on the influence of the gut microbiome on drug metabolism and response. nih.gov

Furthermore, pharmacokinetic studies utilizing deuterated analogs can provide more precise information on parameters such as clearance, half-life, and bioavailability. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than the C-H bond, can lead to altered metabolic profiles, which can be meticulously tracked using mass spectrometry-based omics platforms. unibestpharm.com

Exploration of Deuterium Isotope Effects on Protein-Ligand Interactions

The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, including its size and polarity. researchgate.net While often considered minor, these changes can have a measurable impact on noncovalent interactions, such as those between a drug and its protein target. nih.govresearchgate.net This phenomenon, known as the deuterium isotope effect on protein-ligand interactions, is an emerging area of research with significant implications for drug design.

For calcium channel blockers like nicardipine, the interaction with their target protein is crucial for their therapeutic effect. nih.govnih.gov Future studies could employ techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to investigate how the deuteration in Nicardipine-d4 affects its binding to calcium channels. nih.gov HDX-MS measures the rate of deuterium exchange of amide hydrogens in the protein backbone, providing insights into protein conformation and dynamics upon ligand binding. nih.gov

By comparing the binding of nicardipine and Nicardipine-d4, researchers can elucidate whether the deuterium substitution leads to a tighter binding affinity, a longer residence time at the binding site, or altered conformational changes in the protein. capes.gov.br Such studies could provide a rational basis for the design of future deuterated drugs with enhanced target engagement and improved pharmacological profiles. nih.govnih.gov

Table 2: Potential Deuterium Isotope Effects on Nicardipine-Protein Interactions

| Parameter | Potential Effect of Deuteration | Rationale |

| Binding Affinity (Kd) | May increase or decrease | Changes in van der Waals interactions and hydrogen bonding due to the smaller molar volume and different electronic properties of deuterium. researchgate.net |

| Binding Kinetics (kon/koff) | May be altered | The kinetic isotope effect could influence the rates of association and dissociation from the binding pocket. |

| Protein Conformation | May induce different conformational changes | Altered ligand-protein interactions could lead to distinct changes in the protein's three-dimensional structure. nih.gov |

Applications in High-Throughput Screening Assays for Calcium Channel Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify new drug candidates. researchgate.net The development of robust and reliable HTS assays is crucial for discovering novel calcium channel modulators. Nicardipine-d4 can serve as a valuable tool in the development and validation of these assays.

In HTS assays that measure calcium influx, often using fluorescent dyes, Nicardipine-d4 can be used as a highly specific and potent reference inhibitor. mdpi.com Its well-characterized activity as a calcium channel blocker provides a benchmark against which to compare the activity of test compounds. medchemexpress.com The use of a deuterated standard can also be advantageous in certain mass spectrometry-based HTS formats, where its distinct mass allows for easy detection and quantification.

Furthermore, as researchers seek to identify allosteric modulators of calcium channels, which bind to sites other than the primary binding pocket, Nicardipine-d4 can be used in competition binding assays. unibestpharm.com By assessing the ability of test compounds to displace the binding of radiolabeled or fluorescently tagged Nicardipine-d4, researchers can identify molecules that interact with the same or overlapping binding sites. This approach can help to characterize the mechanism of action of newly discovered hits and prioritize them for further development.

Q & A

Q. How can Nicardipine-d4 hydrochloride be distinguished from its non-deuterated counterpart in analytical workflows?

Nicardipine-d4 hydrochloride is identified via mass spectrometry (MS) due to its distinct molecular ion peaks (e.g., +4 Da shift) compared to non-deuterated Nicardipine. Chromatographic separation using reverse-phase HPLC with mobile phases like methanol/water mixtures (adjusted to pH 3.0–3.5 with phosphoric acid) ensures baseline resolution of isotopic variants. Confirmation requires comparing retention times and spectral data against certified reference standards .

Q. What validated methods are recommended for quantifying Nicardipine-d4 hydrochloride in biological matrices?

A validated LC-MS/MS method includes:

- Sample preparation : Protein precipitation using acetonitrile or methanol, followed by centrifugation.

- Chromatography : C18 column with gradient elution (methanol:0.1% formic acid).

- Detection : Multiple reaction monitoring (MRM) for transitions specific to Nicardipine-d4 (e.g., m/z 492.2 → 315.1).

- Calibration : Linear range of 1–500 ng/mL with deuterated internal standards to correct matrix effects .

Q. Why is Nicardipine-d4 hydrochloride used as an internal standard in pharmacokinetic studies?

Its isotopic labeling minimizes matrix interference and ion suppression in MS, ensuring accurate quantification of non-deuterated Nicardipine. The deuterated form mimics the physicochemical properties of the parent compound, enabling co-elution and precise recovery calculations during extraction .

Advanced Research Questions

Q. How should researchers resolve discrepancies in impurity profiles between Nicardipine-d4 hydrochloride batches?

- Step 1 : Perform forced degradation studies (e.g., exposure to light, heat, or acidic/alkaline conditions) to identify degradation products.

- Step 2 : Compare impurity peaks using HPLC with UV detection at 238 nm, referencing USP acceptance criteria (e.g., total impurities ≤2.0%; individual unspecified impurities ≤0.5%) .

- Step 3 : Use high-resolution MS (HRMS) to characterize unexpected impurities, cross-referencing synthetic byproducts (e.g., pyridine metabolites or desmethyl derivatives) .

Q. What experimental design considerations are critical for optimizing Nicardipine-d4 hydrochloride stability in long-term studies?

- Storage conditions : Protect from light in amber glass vials at −20°C; avoid repeated freeze-thaw cycles.

- Stability-indicating assays : Monitor degradation via HPLC-UV or LC-MS, ensuring method specificity for Nicardipine-d4 and its degradation products.

- Statistical validation : Use ANOVA to assess intra/inter-day variability and establish shelf-life under varying pH/temperature conditions .

Q. How can researchers validate the absence of isotopic cross-talk in assays using Nicardipine-d4 and its metabolites?

- Method : Spiked recovery experiments with equimolar mixtures of deuterated and non-deuterated compounds.

- Criteria : Signal overlap ≤5% for MRM transitions. Adjust collision energy or chromatographic conditions if cross-talk exceeds thresholds.

- Documentation : Report resolution parameters and validation data per NIH preclinical guidelines .

Q. What strategies address conflicting data in Nicardipine-d4 hydrochloride’s metabolic pathway analysis?

- Hypothesis testing : Compare in vitro (e.g., hepatocyte incubations) and in vivo (rodent plasma/tissue) metabolite profiles.

- Controlled variables : Standardize CYP450 enzyme activity assays (e.g., CYP3A4 inhibition studies) to isolate metabolic contributions.

- Replication : Repeat experiments with independent batches and orthogonal methods (e.g., NMR for structural confirmation) .

Methodological and Reporting Guidelines

Q. How should researchers document Nicardipine-d4 hydrochloride’s synthesis and purity for publication?

- Synthesis : Report deuterium incorporation rates (≥98% via isotopic abundance analysis) and synthetic routes (e.g., H/D exchange under acidic conditions).

- Purity : Include HPLC chromatograms with peak purity indices and elemental analysis (C, H, N, Cl) matching theoretical values.

- Compliance : Adhere to USP monographs for related substances and heavy metal limits (e.g., ≤20 ppm lead) .

Q. What statistical frameworks are recommended for analyzing dose-response data involving Nicardipine-d4 hydrochloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.